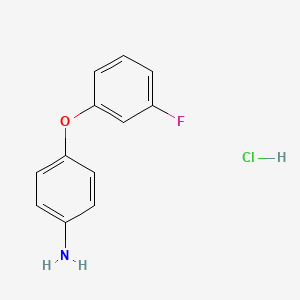

4-(3-Fluorophenoxy)aniline hydrochloride

Description

4-(3-Fluorophenoxy)aniline hydrochloride is an aromatic amine derivative characterized by a 3-fluorophenoxy substituent at the para position of the aniline ring, with a hydrochloride salt formation. Its synthesis likely involves acid hydrolysis of nitrone intermediates or substitution reactions, as seen in similar compounds .

Properties

IUPAC Name |

4-(3-fluorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAWJBMOYOXOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Stepwise Synthesis via Fluorobenzyl Bromide Intermediates

This method is exemplified in a Chinese patent (CN106631715A) describing the preparation of related fluorophenoxy anilines, which can be adapted for 4-(3-Fluorophenoxy)aniline hydrochloride.

Step 1: Formation of 3-Fluorobenzyl Ether

React o-chlorophenol with 3-fluorobenzyl bromide in the presence of potassium carbonate in DMF solvent.

Temperature controlled between 15–25 °C, reaction time about 4 hours.

This forms the 3-fluorobenzyl ether intermediate.

Step 2: Bromination

The intermediate is treated with N-bromosuccinimide (NBS) in dichloromethane at 40 °C for 6 hours.

After reaction, the mixture is cooled and quenched with saturated sodium bicarbonate.

The brominated product is isolated by recrystallization.

Step 3: Ammonolysis to Aniline

The brominated intermediate is reacted with 25% ammoniacal liquor in ethanol at 60 °C for 12 hours.

This step replaces the bromine with an amino group, yielding the aniline derivative.

Step 4: Formation of Hydrochloride Salt

- The free base aniline is converted to its hydrochloride salt by treatment with hydrochloric acid and subsequent isolation.

Reaction Conditions Summary Table

| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1 | o-Chlorophenol, 3-fluorobenzyl bromide, K2CO3, DMF | 15–25 | 4 | Ether formation |

| 2 | NBS, dichloromethane | 40 | 6 | Bromination |

| 3 | 25% NH3 in ethanol | 60 | 12 | Ammonolysis to aniline |

| 4 | HCl (aqueous) | Ambient | 1–2 | Salt formation |

The overall yield for the sequence is reported as high, with purity exceeding 95% after recrystallization.

Reaction monitoring by disappearance of starting materials via TLC or HPLC is standard.

Method B: Catalytic Coupling Using 4-Dialkylaminopyridine Catalysts

A European patent (EP0569021A1) describes a catalytic process for preparing substituted 4-phenoxy compounds, which can be adapted for 4-(3-Fluorophenoxy)aniline derivatives.

Coupling of a substituted 4-haloquinoline with a substituted phenol (3-fluorophenol) in the presence of catalytic amounts of 4-dialkylaminopyridine (e.g., 4-dimethylaminopyridine).

Reaction conducted in solvents such as toluene, xylenes, chlorobenzene, or acetonitrile.

Elevated temperatures (70–175 °C), often reflux of the solvent, for 12–24 hours.

Use of excess phenol (1.1 to 2 equivalents) to drive the reaction.

$$

\text{4-Haloquinoline} + \text{3-Fluorophenol} \xrightarrow[\text{solvent}]{\text{4-dialkylaminopyridine, heat}} \text{4-(3-Fluorophenoxy)quinoline}

$$

Subsequent reduction or modification steps convert the quinoline to the aniline derivative.

Final conversion to hydrochloride salt by suspension in water and pH adjustment with HCl.

Catalyst and Solvent Effects Table

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | Toluene | 110 (reflux) | 12–24 | Most preferred catalyst |

| 4-Pyrrolidinopyridine | Chlorobenzene | 132 (reflux) | 12–24 | Alternative catalyst |

| PolyDMAP (polymer-bound DMAP) | Xylene | 140 (reflux) | 12–24 | Facilitates catalyst recovery |

Accelerated reaction rates compared to uncatalyzed coupling.

High selectivity and yields.

Amenable to scale-up in industrial settings.

| Aspect | Method A (Stepwise via Bromide) | Method B (Catalytic Coupling) |

|---|---|---|

| Starting Materials | o-Chlorophenol, fluorobenzyl bromide | 4-Haloquinoline, 3-fluorophenol |

| Reaction Complexity | Multi-step with halogenation and ammonolysis | Single-step coupling with catalyst |

| Reaction Time | Total ~22 hours (4 + 6 + 12) | 12–24 hours |

| Temperature Range | Mild to moderate (15–60 °C) | Elevated (70–175 °C) |

| Catalyst Requirement | None | 4-Dialkylaminopyridine catalyst |

| Yield and Purity | High yield, >95% purity | High yield, efficient conversion |

| Scalability | Suitable for batch synthesis | Suitable for industrial scale |

| Isolation | Filtration and recrystallization | Precipitation/crystallization |

Reaction monitoring via chromatographic methods (HPLC, GC-MS) is critical for optimizing conversion and minimizing side products.

Solvent choice impacts reaction rate and product purity; polar aprotic solvents favor nucleophilic substitution, while aromatic solvents are preferred for catalytic coupling.

Catalyst loading in Method B is optimized between 0.01 to 0.25 equivalents relative to haloquinoline for best efficiency.

Ammonolysis conditions (concentration, temperature) in Method A significantly affect the completeness of amine substitution.

Formation of hydrochloride salt improves compound stability and facilitates purification.

The preparation of this compound can be effectively achieved through either a stepwise halogenation and ammonolysis route or a catalytic coupling approach using 4-dialkylaminopyridine catalysts. Both methods offer high yields and purity, with the catalytic method providing a more streamlined process suitable for industrial application. Reaction conditions such as temperature, solvent, catalyst loading, and reaction time are key parameters influencing the efficiency of synthesis.

This comprehensive overview synthesizes data from patent literature and chemical process research, providing a robust foundation for further development and optimization of this compound preparation.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(3-Fluorophenoxy)aniline hydrochloride serves as an important building block in the synthesis of pharmaceutical compounds. Its unique structural properties allow it to interact with various biological targets, making it a candidate for drug discovery and development.

- Drug Development : The compound is investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and receptor binding studies .

- Biological Activity : Its structure promotes interactions with proteins involved in critical biological pathways, which can be leveraged for therapeutic interventions .

Materials Science

The compound is also explored for its properties in the development of advanced materials.

- Polymer Chemistry : It can be incorporated into polymers to study its impact on material properties such as conductivity and mechanical strength .

- Coatings and Functional Materials : The fluorinated groups enhance the performance of coatings by improving their chemical resistance and durability.

Biological Studies

In proteomics research, this compound is utilized as a biochemical probe.

- Enzyme Interaction Studies : The compound is employed to investigate enzyme activity and binding affinities, providing insights into its potential as a therapeutic agent .

- Cellular Studies : Its lipophilic nature may affect bioavailability and cellular interactions, making it relevant for studies on drug delivery systems.

Case Studies

Several studies have highlighted the utility of this compound in various applications:

- Antimicrobial Activity : Research has demonstrated that compounds similar to 4-(3-Fluorophenoxy)aniline exhibit significant antibacterial properties against strains like E. coli, suggesting potential applications in developing new antimicrobial agents .

- Enzyme Inhibition Studies : Investigations into enzyme interactions have shown that this compound can effectively modulate enzyme activity, indicating its potential role in therapeutic applications targeting specific diseases .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-(3-fluorophenoxy)aniline hydrochloride with structurally or functionally related compounds, including synthesis routes, physicochemical properties, and applications.

Structural and Functional Analogues

*Inferred from structural analogs.

Physicochemical Properties

- Solubility : Fluorinated aniline hydrochlorides generally exhibit moderate water solubility (e.g., aniline hydrochloride: >100 mg/mL ), with lipophilicity increasing with bulky substituents like trifluoromethyl .

- Stability : Hydrochloride salts enhance stability; halogenated derivatives (e.g., 2-chloro-4-fluoroaniline) may show higher thermal stability .

Functional Differences

- Electron-Withdrawing Effects: The 3-fluorophenoxy group in the target compound provides stronger electron withdrawal than ethoxy () or morpholino () groups, influencing reactivity in electrophilic substitutions.

- Biological Activity: Fluorophenoxy derivatives are prevalent in agrochemicals due to their resistance to metabolic degradation , whereas trifluoromethyl groups () enhance binding affinity in drug targets.

Research Findings and Trends

- Synthetic Efficiency : Yields vary significantly; e.g., 93% for iodinated trifluoromethylaniline () vs. 38.5% for 2-chloro-4-fluoroaniline hydrochloride , highlighting the impact of substituent complexity.

- Regulatory Compliance : Industrial-grade analogs (e.g., ) adhere to REACH and ISO standards, ensuring scalability for commercial use.

Biological Activity

4-(3-Fluorophenoxy)aniline hydrochloride is a fluorinated aromatic amine with significant potential in biological research and pharmaceutical applications. Its unique structural attributes, particularly the positioning of the fluorine atom, enhance its biological activity by influencing interactions with various molecular targets. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₁ClFNO

- Molecular Weight : Approximately 239.67 g/mol

- Structure : The compound features a phenoxy group with a fluorine atom at the meta position relative to the aniline nitrogen, which contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which may improve bioavailability and facilitate interactions with cellular membranes. This compound has been studied for its potential roles in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can interact with various receptors, modulating their activity and potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic activity against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induces apoptosis |

| HCT-116 | 1.54 | Cell cycle arrest |

| U-937 | 1.17 | Apoptosis induction |

Proteomics Research

The compound has also shown promise in proteomics research, where it is utilized to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it a valuable tool for understanding cellular processes and developing new therapeutic strategies.

Case Studies and Research Findings

- Study on P2X3 Receptor Antagonism : A related study highlighted that modifications in halogen substitutions on aniline derivatives significantly affected their antagonistic activities against P2X3 receptors. The introduction of fluorine at the meta position was found to enhance binding affinity compared to other substitutions .

- Synthesis and Structure–Activity Relationship (SAR) : Investigations into SAR revealed that the presence of electron-withdrawing groups like fluorine at specific positions can drastically alter the biological potency of aniline derivatives, suggesting that 4-(3-Fluorophenoxy)aniline hydrochloride could be optimized for improved efficacy in drug development .

- Cytotoxicity Studies : In vitro studies demonstrated that compounds similar to 4-(3-Fluorophenoxy)aniline hydrochloride exhibited significant cytotoxicity against various leukemia cell lines, indicating potential applications in treating hematological malignancies.

Q & A

Q. What are the established synthetic routes for 4-(3-Fluorophenoxy)aniline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling to introduce the fluorophenoxy group to aniline derivatives. For example:

Nucleophilic Substitution : React 4-nitroaniline with 3-fluorophenol under alkaline conditions, followed by reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C) and subsequent salification with HCl .

Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Optimize reaction time (12–24 hrs) and temperature (80–100°C) to minimize side products like dimerized phenoxy byproducts.

Q. Key Characterization Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d6) | δ 6.8–7.2 (aromatic H), δ 5.1 (NH₃⁺, broad) |

| HPLC | Retention time: 8.2 min (C18 column, 60% MeCN) |

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. What solvents are suitable for dissolving this compound, and how does solubility affect experimental design?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Key Applications |

|---|---|---|

| DMSO | >50 | Biological assays (e.g., kinase inhibition) |

| Ethanol | ~30 | Recrystallization |

| Water | ~10 | Aqueous reaction conditions |

Note : Precipitation in buffered solutions (pH >7) occurs due to deprotonation. Use sonication for 10 min to enhance dissolution in polar aprotic solvents .

Advanced Research Questions

Q. How can regioselective synthesis of 4-(3-Fluorophenoxy)aniline be achieved to avoid ortho/meta isomers?

Methodological Answer:

- Directing Groups : Introduce a nitro group at the para position before phenoxy substitution to enforce regioselectivity .

- Catalytic Systems : Use CuI/1,10-phenanthroline in Ullmann coupling to suppress isomerization .

- Analytical Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) to detect ortho-byproducts (Rf = 0.3) .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic Hydrolysis : The C–O bond cleaves at pH <2, generating 3-fluorophenol and 4-aminophenol (LC-MS confirmation) .

- Oxidative Stability : Exposure to O₂/light produces quinone-imine derivatives (λmax shift from 280 nm to 320 nm in UV-Vis) .

- Mitigation : Store at 4°C in amber vials under N₂ atmosphere .

Q. How can computational models predict the biological activity or stability of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to estimate bond dissociation energies (C–F: ~485 kJ/mol) .

- MD Simulations : Simulate solvation in lipid bilayers to predict membrane permeability (logP ~2.1) .

- Docking Studies : Target tyrosine kinases using AutoDock Vina; binding affinity correlates with –NH₃⁺ interactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Impurity Profiling : Use HPLC-MS to quantify trace intermediates (e.g., 3-fluorophenol <0.1% w/w) that may skew bioactivity .

- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific effects .

- Negative Controls : Compare with structurally similar inert compounds (e.g., 4-methoxyaniline hydrochloride) to isolate fluorophenoxy-specific effects .

Q. What strategies enable the study of 4-(3-Fluorophenoxy)aniline’s interaction with biomacromolecules?

Methodological Answer:

- Fluorescence Quenching : Monitor tryptophan emission (λex 280 nm) to assess binding to serum albumin (Kd ~10⁻⁴ M) .

- ITC (Isothermal Titration Calorimetry) : Measure enthalpy changes (ΔH ~ -15 kJ/mol) for DNA intercalation .

- NMR Titration : Track chemical shift perturbations in ¹H-¹³C HSQC spectra upon binding to enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.